(4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone
Overview
Description
(4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone typically involves multi-step organic reactions. One common method includes the reaction between 4-(dimethylamino)benzaldehyde and 4-chloroacetophenone in the presence of a base such as sodium hydroxide (NaOH) and an alcohol solvent . The reaction proceeds through a series of condensation and cyclization steps to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: NaOCH3 in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-chloroacetophenone: Shares the chlorophenyl group but lacks the pyrrolidine and dimethylamino groups.
4-(dimethylamino)benzaldehyde: Contains the dimethylamino group but lacks the chlorophenyl and pyrrolidine groups.
Uniqueness
(4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[4-(dimethylamino)phenyl]-1-methylpyrrolidin-3-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-22(2)17-10-6-14(7-11-17)18-12-23(3)13-19(18)20(24)15-4-8-16(21)9-5-15/h4-11,18-19H,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXMSAUXWFTAFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328520 | |
Record name | (4-chlorophenyl)-[4-[4-(dimethylamino)phenyl]-1-methylpyrrolidin-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817719 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478050-07-6 | |
Record name | (4-chlorophenyl)-[4-[4-(dimethylamino)phenyl]-1-methylpyrrolidin-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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